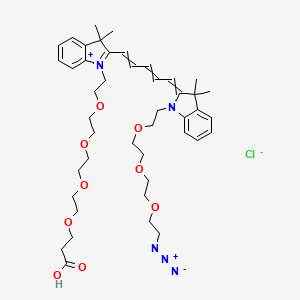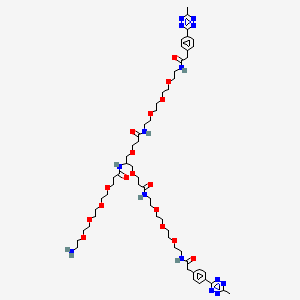
Amino-PEG4-bis-PEG3-methyltetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG4-bis-PEG3-methyltetrazine is a complex organic compound that plays a significant role in the field of bioorthogonal chemistry and molecular labeling. This compound is characterized by its unique structure, which includes a tetrazine group, making it highly reactive and suitable for various chemical reactions, particularly the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups .
準備方法
Synthetic Routes and Reaction Conditions
Amino-PEG4-bis-PEG3-methyltetrazine is synthesized through a multi-step process involving the coupling of polyethylene glycol (PEG) units with methyltetrazine. The synthesis typically involves the following steps:
PEGylation: The initial step involves the attachment of PEG units to an amino group. This is achieved through a reaction with PEG derivatives under controlled conditions.
Tetrazine Introduction: The methyltetrazine group is then introduced through a coupling reaction with the PEGylated intermediate. .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high efficiency and reproducibility, ensuring that the final product meets the required specifications for research and development purposes .
化学反応の分析
Types of Reactions
Amino-PEG4-bis-PEG3-methyltetrazine primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This is the most significant reaction involving this compound. The tetrazine group reacts with TCO-containing molecules to form stable adducts.
Substitution Reactions: The amino group can participate in substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions
Reagents: Common reagents include TCO derivatives, activating agents, and solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields
Major Products Formed
The major products formed from these reactions are stable adducts resulting from the iEDDA reaction, which are used in various applications such as molecular labeling and bioorthogonal chemistry .
科学的研究の応用
Amino-PEG4-bis-PEG3-methyltetrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living systems.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized polymers and materials for various industrial applications
作用機序
The mechanism of action of Amino-PEG4-bis-PEG3-methyltetrazine involves its highly reactive tetrazine group, which undergoes the iEDDA reaction with TCO-containing molecules. This reaction is bioorthogonal, meaning it occurs selectively and rapidly in the presence of other biological molecules without interfering with their functions. The resulting stable adducts are used for molecular labeling and imaging, allowing researchers to study biological processes in real-time .
類似化合物との比較
Similar Compounds
Amino-PEG4-methyltetrazine: Similar structure but with fewer PEG units, resulting in different solubility and reactivity properties.
Bis-PEG3-methyltetrazine: Lacks the amino group, limiting its functionalization potential compared to Amino-PEG4-bis-PEG3-methyltetrazine
Uniqueness
This compound stands out due to its combination of multiple PEG units and a reactive tetrazine group, providing enhanced solubility, stability, and reactivity. This makes it particularly suitable for applications in bioorthogonal chemistry and molecular labeling .
特性
分子式 |
C58H90N14O17 |
|---|---|
分子量 |
1255.4 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75) |
InChIキー |
HYIIXWYUCXWURT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
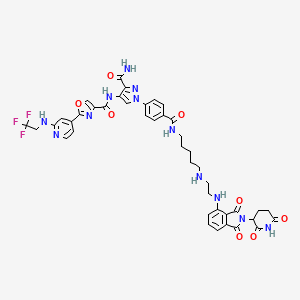
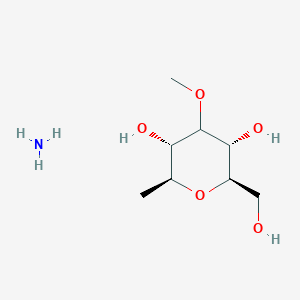

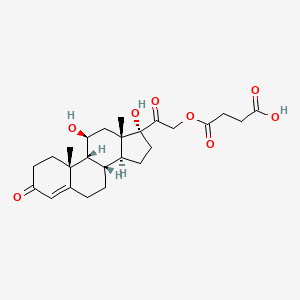
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

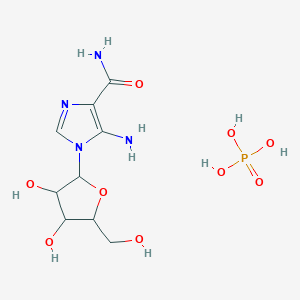
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
